molecular formula C17H17F3N4O B2482023 N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1796992-10-3

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2482023
CAS RN: 1796992-10-3
M. Wt: 350.345
InChI Key: GDLPIDVRLYHTGQ-UHFFFAOYSA-N
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Description

“N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which is a benzene ring attached to an amide group. The trifluoromethyl group (-CF3) is a common substituent in organic chemistry with the formula -CF3. The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrrolidine rings, the benzamide group, and the trifluoromethyl group. These functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, for example, is known to participate in various reactions, including substitutions and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atoms in the trifluoromethyl group could increase the compound’s polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Drug Discovery

The compound’s pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Pyrimidines

The compound can be synthesized by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . This method opens new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

Antagonist of Vanilloid Receptor 1

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, such as the compound , act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and antagonists can potentially be used in pain management .

Modulator of Insulin-like Growth Factor 1 Receptor

The compound can also act as a modulator of the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulation can have therapeutic implications in conditions like cancer .

Inhibition of Various Enzymes

The compound has been found to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . This broad-spectrum enzyme inhibition can have various therapeutic applications .

Antioxidative and Antibacterial Properties

The compound has been described to have antioxidative and antibacterial properties . These properties can be harnessed in the treatment of oxidative stress-related conditions and bacterial infections .

Effects on Cell Cycle

The compound has been characterized to have effects on the cell cycle . This can have implications in the treatment of conditions like cancer, where the cell cycle is often dysregulated .

Induction of Cell Cycle Arrest and Apoptosis

The compound has been found to induce cell cycle arrest and apoptosis in HepG2 cells . This can be particularly useful in the treatment of cancer, where inducing apoptosis in cancer cells is a common therapeutic strategy .

Mechanism of Action

Target of Action

It’s worth noting that pyrrolidine derivatives, which this compound is a part of, often show significant pharmacological activity . They have been known to act as antagonists of various receptors and inhibit a wide range of enzymes .

Mode of Action

It’s known that the pyrrolidine ring and the pyrimidine ring in the compound can interact with various biological targets . The trifluoromethyl group may facilitate the amide bond cleavage, leading to the formation of a carboxylic acid and an amine .

Biochemical Pathways

For instance, indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The presence of the pyrrolidine ring in the compound can contribute to its pharmacokinetic properties . The electron-withdrawing groups of trifluoromethyl and pyridine may facilitate the amide bond cleavage, which could influence its metabolism .

Result of Action

For instance, pyrrolidine derivatives have been known to exhibit antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .

Action Environment

It’s known that the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be conducted to further understand its chemical reactivity and physical properties .

properties

IUPAC Name

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-3-4-12(10-13)16(25)22-11-14-21-7-6-15(23-14)24-8-1-2-9-24/h3-7,10H,1-2,8-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLPIDVRLYHTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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